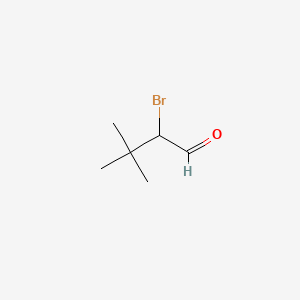

2-Bromo-3,3-dimethylbutanal

Description

Contextualization of Alpha-Halogenated Aldehydes as Reactive Intermediates

Alpha-halogenated aldehydes are a pivotal class of organic compounds, serving as highly valuable synthetic intermediates. acs.org Their reactivity is dominated by the presence of two key functional groups: the electrophilic carbonyl carbon and the carbon-halogen bond at the adjacent alpha-position. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack. vaia.com

These compounds can undergo a variety of transformations, including:

Nucleophilic Substitution: The halogen atom can be displaced by a wide range of nucleophiles, providing a route to alpha-substituted aldehydes.

Elimination Reactions: Treatment with a base can lead to the formation of α,β-unsaturated aldehydes, which are themselves important building blocks in Michael additions and other conjugate additions. libretexts.orglibretexts.org

Rearrangement Reactions: Under certain conditions, they can undergo rearrangements to form other valuable structural motifs.

This versatile reactivity makes alpha-halogenated aldehydes crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. acs.org

Strategic Importance of 2-Bromo-3,3-dimethylbutanal in Advanced Synthetic Methodologies

While specific, documented applications of this compound in complex syntheses are not widely reported in publicly available literature, its strategic importance can be inferred from its unique structure. The presence of the bulky tert-butyl group adjacent to the reactive alpha-bromo aldehyde functionality is significant. This steric hindrance can be expected to play a crucial role in controlling the stereochemical outcome of reactions. For instance, in nucleophilic substitution reactions, the tert-butyl group could direct the incoming nucleophile to a specific face of the molecule, potentially leading to high levels of diastereoselectivity.

Furthermore, the steric bulk can influence the regioselectivity of elimination reactions, potentially favoring the formation of one geometric isomer of the resulting α,β-unsaturated aldehyde over another. This control over reaction pathways is a key goal in advanced synthetic methodologies, where the precise construction of stereocenters is paramount. Therefore, this compound represents a potentially valuable tool for synthetic chemists seeking to introduce a sterically hindered aldehyde moiety or to control stereochemistry in subsequent transformations.

Historical Development and Evolution of Synthetic Approaches to Alpha-Bromo Carbonyl Compounds

The study of alpha-halogenated carbonyl compounds has a rich history, dating back to the early 20th century. One of the foundational investigations into their formation was conducted by Arthur Lapworth in 1904. colby.edudiyhpl.us His work on the halogenation of ketones revealed that the reaction rate was dependent on the concentration of the ketone and acid catalyst, but independent of the halogen concentration. colby.eduopenstax.org This led to the crucial insight that the rate-determining step is the acid-catalyzed formation of an enol intermediate, which then rapidly reacts with the halogen. libretexts.orgmasterorganicchemistry.com This mechanism remains a cornerstone of our understanding of this reaction class. libretexts.org

Historically, the synthesis of alpha-bromo aldehydes often involved the direct bromination of the parent aldehyde using liquid bromine. acs.org However, these methods frequently suffer from low selectivity and the formation of byproducts due to the in situ generation of hydrobromic acid, which can catalyze polymerization of the aldehyde. acs.org

Over the years, synthetic methodologies have evolved to address these challenges. Key advancements include:

Bromination of Acetals: A common strategy involves the protection of the aldehyde as an acetal (B89532), followed by bromination at the alpha-position and subsequent hydrolysis to release the alpha-bromo aldehyde. This approach often leads to higher selectivity. acs.org

Use of Milder Brominating Agents: The introduction of reagents like N-bromosuccinimide (NBS) provided a milder and more selective means of alpha-bromination, avoiding the harsh conditions associated with elemental bromine. acs.org

Process Optimization: Research has focused on optimizing reaction parameters such as temperature, solvent, and the rate of reagent addition to maximize the yield of the desired alpha-bromo aldehyde and minimize side reactions. acs.org

These developments have transformed the synthesis of alpha-bromo carbonyl compounds from a challenging and often low-yielding process to a more controlled and efficient synthetic operation.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 30263-73-1 |

| Canonical SMILES | CC(C)(C)C(C=O)Br |

Source: PubChem CID 11194665 acs.org

Structure

3D Structure

Properties

Molecular Formula |

C6H11BrO |

|---|---|

Molecular Weight |

179.05 g/mol |

IUPAC Name |

2-bromo-3,3-dimethylbutanal |

InChI |

InChI=1S/C6H11BrO/c1-6(2,3)5(7)4-8/h4-5H,1-3H3 |

InChI Key |

QLLDPMNJZCQKSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3,3 Dimethylbutanal

Direct Alpha-Bromination of 3,3-Dimethylbutanal

Direct bromination at the α-carbon of 3,3-dimethylbutanal is a common and effective method for the preparation of 2-bromo-3,3-dimethylbutanal. The reaction involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group with a bromine atom. libretexts.org This can be accomplished using reagents like bromine (Br₂) in an appropriate solvent. libretexts.orgopenstax.org The choice of acidic or basic conditions significantly influences the reaction mechanism and, in some cases, the product distribution.

Base-Promoted Halogenation

Alpha-halogenation of aldehydes can also be carried out under basic conditions. jove.com This method is generally referred to as base-promoted rather than base-catalyzed because a full equivalent of base is consumed in the reaction. libretexts.org

The mechanism of base-promoted α-halogenation differs significantly from the acid-catalyzed pathway and involves the formation of an enolate ion. jove.comntu.edu.sg

Enolate Formation: A base abstracts a proton from the α-carbon of 3,3-dimethylbutanal to form a resonance-stabilized enolate ion. jove.com The negative charge is delocalized between the α-carbon and the carbonyl oxygen.

Nucleophilic Attack by the Enolate: The enolate ion, being a potent nucleophile, attacks the electrophilic bromine molecule. jove.com The carbanionic character of the α-carbon in the enolate facilitates this attack.

A significant challenge in base-promoted halogenation is the potential for multiple halogenations. libretexts.orglibretexts.org The introduction of an electron-withdrawing halogen atom at the α-position increases the acidity of the remaining α-hydrogens. libretexts.orgjove.com This makes the monohalogenated product more susceptible to deprotonation and subsequent halogenation than the starting material. jove.com However, in the case of 3,3-dimethylbutanal, there is only one α-hydrogen, so the reaction stops after a single bromination, leading to the formation of this compound.

Table 2: Comparison of Acid-Catalyzed and Base-Promoted Bromination

| Feature | Acid-Catalyzed Bromination | Base-Promoted Bromination |

| Intermediate | Enol | Enolate |

| Catalyst/Reagent | Catalytic amount of acid | Stoichiometric amount of base |

| Rate-Determining Step | Enol formation | Enolate formation |

| Product | Monobrominated product | Can lead to polyhalogenation (if multiple α-H) |

| Control | Generally good for monohalogenation | Can be difficult to control for monohalogenation |

This interactive table summarizes the key differences between the two primary methods for the alpha-bromination of 3,3-dimethylbutanal.

Organocatalytic Asymmetric Alpha-Bromination

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. researchgate.net This approach utilizes small organic molecules as catalysts to create a chiral environment, enabling the formation of one enantiomer of the product in excess.

The design of the chiral organocatalyst is paramount for achieving high enantioselectivity in the alpha-bromination of aldehydes. researchgate.netrsc.org C2-symmetric diphenylpyrrolidine catalysts have been shown to afford α-brominated aldehydes in good yields and with high enantiomeric excess (ee), reaching up to 96% ee. researchgate.netrsc.orgnih.gov The catalyst's structure, particularly the presence of bulky substituents, can prevent catalyst deactivation by the brominating agent. acs.org For instance, binaphthyl-based secondary amines with steric bulk have been developed to circumvent this issue. acs.org

Computational studies, such as those using Density Functional Theory (DFT), have provided insights into the mechanism and stereoselectivity of these reactions. acs.orgnih.gov These studies help in understanding the transition states and the interactions between the catalyst, substrate, and reagent that lead to the observed enantioselectivity. nih.gov The choice of catalyst is critical, as demonstrated by the use of different catalysts for aldehydes and ketones to achieve high ee. researchgate.netnih.gov

The choice of brominating agent is as critical as the catalyst for the success of asymmetric alpha-bromination. nih.gov While N-bromosuccinimide (NBS) is a common and convenient brominating agent, its high reactivity often leads to poor results in enantioselective reactions. nih.gov This has spurred the development of alternative, milder brominating agents.

One successful approach has been the development of ketone-based brominating agents (KBAs), such as ortho-substituted 2,2,2-tribromoacetophenones. acs.orgacs.org These reagents, in combination with a suitable catalyst, allow for highly enantioselective and practical α-bromination of aldehydes with low catalyst loading (0.1–1 mol%) and without the need for halogenated solvents at moderate temperatures. acs.orgacs.org Another effective, albeit less convenient, brominating agent is 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone, which has been used to achieve excellent yields and enantioselectivities. nih.govrsc.org The optimization of the brominating agent is often a compromise between reactivity, stability, and cost. nih.gov

Indirect Synthetic Routes to this compound Precursors

Indirect methods provide alternative pathways to this compound by first synthesizing a precursor that can be subsequently converted to the target molecule.

Convergent Synthesis from Alternative Functionalized Substrates

Convergent synthesis is a strategy that involves the separate synthesis of fragments of the target molecule, which are then combined in the final stages. scholarsresearchlibrary.comsathyabama.ac.in This approach can be more efficient for complex molecules. scholarsresearchlibrary.com For the synthesis of precursors to this compound, one could envision a convergent strategy where a functionalized substrate is coupled with another fragment. For instance, a β-keto ester could be synthesized and then elaborated to the desired α-bromo aldehyde precursor. nih.gov The use of α,α-bis(enolate) equivalents derived from the coupling of esters with geminal bis(boron) compounds offers a modern convergent approach to α,α-difunctionalized ketones, which could be precursors. organic-chemistry.org

Phosphine-Mediated Olefination Strategies for Related α-Bromoacrylates and Analogs

Phosphine-mediated reactions, such as the Wittig reaction and its variants, are powerful tools for the formation of carbon-carbon double bonds. diva-portal.org These methods can be employed to synthesize α-bromoacrylates, which are structurally related to this compound and can potentially serve as precursors. For example, a phosphine-mediated olefination could be used to couple a carbonyl compound with a phosphorus ylide derived from a bromo-substituted precursor. diva-portal.org

Recent advancements have also explored phosphine-mediated radical reactions under visible light photoredox catalysis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Furthermore, phosphine-mediated syntheses have been developed for heterocycles like pyrroles starting from acid chlorides and α,β-unsaturated imines, showcasing the versatility of this chemistry. organic-chemistry.org While not a direct route to this compound, these phosphine-based methodologies offer strategic avenues for the synthesis of complex precursors and analogs. organic-chemistry.org

Mechanistic Investigations of 2 Bromo 3,3 Dimethylbutanal Reactivity

Nucleophilic Substitution Reactions at the Alpha-Carbon

Nucleophilic substitution at the alpha-carbon of carbonyl compounds is a well-established class of reactions. For 2-Bromo-3,3-dimethylbutanal, the viability of such reactions is dictated by a balance of electronic activation from the carbonyl group and steric hindrance from the alkyl structure.

Influence of the Carbonyl Group on C-Br Bond Reactivity

The carbonyl group exerts a profound electronic influence on the adjacent alpha-carbon. Due to the high electronegativity of oxygen, the carbonyl group is strongly electron-withdrawing, which polarizes the carbon-bromine (C-Br) bond. This polarization increases the partial positive charge on the alpha-carbon, making it more susceptible to attack by nucleophiles.

This electron-withdrawing nature, however, has a differential impact on the potential substitution mechanisms. While it enhances the electrophilicity of the alpha-carbon, which can facilitate an SN2 reaction, it simultaneously destabilizes the formation of a carbocation at that position. jove.comchemicalforums.com The electrostatic repulsion between a potential carbocation and the partial positive charge of the carbonyl carbon makes an SN1 pathway energetically unfavorable. jove.com Consequently, nucleophilic substitutions on α-halocarbonyl compounds are generally expected to proceed via an SN2 pathway, if at all. jove.comjove.com

Steric Effects of the 3,3-Dimethyl Moiety on Substitution Pathways

A defining structural feature of this compound is the 3,3-dimethyl group, which is equivalent to a tert-butyl group, positioned adjacent to the alpha-carbon. This bulky group creates significant steric hindrance around the reaction center. libretexts.orgchemistryhall.com

For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group in a "backside attack." chemistryhall.comlibretexts.org The large spatial requirement of the tert-butyl group severely obstructs this trajectory, physically shielding the alpha-carbon from the incoming nucleophile. libretexts.org This steric impediment dramatically reduces the rate of SN2 reactions, and in many cases, can prevent them from occurring altogether. libretexts.orgchemistryhall.com

Comparative Analysis of SN1 versus SN2 Mechanisms

The reactivity of this compound in nucleophilic substitution is governed by competing electronic and steric factors that disfavor both primary mechanistic pathways, SN1 and SN2.

The SN1 mechanism is highly unlikely. Its rate-determining step involves the formation of a carbocation intermediate. The adjacent electron-withdrawing aldehyde group would significantly destabilize such an intermediate, making this pathway energetically prohibitive. jove.comjove.com

The SN2 mechanism , while generally favored for α-halocarbonyl compounds, is severely hindered in this specific case. The steric bulk of the neighboring tert-butyl group effectively blocks the required backside attack of the nucleophile. libretexts.org

This leaves the compound in a state of low reactivity towards nucleophilic substitution. While the carbonyl group electronically activates the alpha-carbon for an SN2 reaction, the steric hindrance provides a powerful kinetic barrier. Therefore, under typical conditions, nucleophilic substitution at the alpha-carbon of this compound is expected to be exceptionally slow or require highly specialized reaction conditions.

| Mechanism | Factor | Effect on this compound | Likelihood |

|---|---|---|---|

| SN1 | Electronic (Carbonyl Group) | Destabilizes adjacent carbocation intermediate. | Very Low |

| SN2 | Steric (3,3-Dimethyl Moiety) | Hinders backside nucleophilic attack. | Low |

Elimination Reactions Leading to Unsaturated Systems

Elimination reactions, particularly dehydrobromination, are common pathways for alkyl halides, often competing with substitution. These reactions typically involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms to form a double bond. fiveable.me

Dehydrobromination to Alpha,Beta-Unsaturated Aldehydes

For a standard dehydrobromination reaction (E1 or E2) to occur, a hydrogen atom must be present on a carbon adjacent (beta) to the carbon bearing the leaving group. In this compound, the bromine is on carbon-2. The adjacent beta-carbon is carbon-3.

Structural Analysis of this compound:

Alpha-Carbon (C2): Bonded to Bromine (Br).

Beta-Carbon (C3): Bonded to two methyl groups and carbon-4. It possesses no hydrogen atoms .

Due to the absence of any beta-hydrogens on the alkyl framework, a standard E1 or E2 elimination to form an alpha,beta-unsaturated aldehyde (3,3-dimethylbut-2-enal) is not possible for this molecule. This structural constraint makes the compound inert to typical base-induced dehydrobromination reactions that are common for other α-bromo aldehydes and ketones. fiveable.melibretexts.orgpressbooks.pub

Regiochemical Control in Elimination (e.g., Zaitsev's versus Hofmann pathways)

Regiochemical control, as described by Zaitsev's and Hofmann's rules, is a critical concept in elimination reactions where there is more than one type of beta-hydrogen, leading to the possibility of forming different constitutional isomers of alkenes. chemistrysteps.comchemistnotes.com

Zaitsev's Rule predicts that when using a small, strong base, the major product will be the more substituted (and generally more stable) alkene. chemistrysteps.comyoutube.com

Hofmann's Rule states that when a bulky, sterically hindered base is used, the major product will be the less substituted (and generally less stable) alkene, as the base removes the more sterically accessible proton. chemistrysteps.comchemistnotes.comyoutube.com

Since this compound lacks beta-hydrogens, a discussion of regioselectivity is not applicable. To illustrate the principle, one can consider a closely related but structurally different compound, 2-bromo-3-methylbutane (B93499) . This molecule has two different types of beta-hydrogens, allowing for the formation of two different alkene products. The reaction of 2-bromo-3-methylbutane with a base demonstrates classic regiochemical control. youtube.comchegg.com

The choice of base dictates the major product:

A small base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) favors the removal of the hydrogen from the more substituted carbon (C3), leading to the more stable, trisubstituted alkene (2-methyl-2-butene ) as the major product (Zaitsev product). brainly.com

A bulky base like potassium tert-butoxide (t-BuOK) preferentially removes a proton from the less sterically hindered carbon (C1), resulting in the less substituted alkene (3-methyl-1-butene ) as the major product (Hofmann product). youtube.com

| Base Used | Type | Major Product | Governing Rule |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Small, Unhindered | 2-methyl-2-butene (Trisubstituted) | Zaitsev |

| Potassium tert-butoxide (t-BuOK) | Bulky, Hindered | 3-methyl-1-butene (Monosubstituted) | Hofmann |

This example highlights the principles of regiochemical control that, while not operative in this compound due to its specific structure, are fundamental to predicting the outcomes of elimination reactions in related substrates.

Role of Base Strength and Steric Hindrance in E1/E2 Competition

The elimination reactions of this compound are significantly influenced by the strength and steric bulk of the base employed, which dictates the competition between the unimolecular (E1) and bimolecular (E2) elimination pathways. The presence of the bulky tert-butyl group adjacent to the stereocenter containing the bromine atom introduces considerable steric hindrance, which plays a crucial role in the reaction mechanism.

Strong, sterically hindered bases favor the E2 mechanism. These bases can more readily abstract a proton from the less hindered β-carbon, leading to a concerted reaction where the carbon-hydrogen bond and the carbon-bromine bond break simultaneously to form a double bond. For instance, the use of potassium tert-butoxide (K⁺ -OC(CH₃)₃) would likely promote the E2 pathway, resulting in the formation of 3,3-dimethylbut-1-enal. The steric bulk of both the substrate and the base disfavors the SN2 pathway, making elimination the more probable outcome. brainly.com

Conversely, weaker bases or protic solvents that can stabilize a carbocation intermediate may favor the E1 pathway. In the E1 mechanism, the leaving group (bromide ion) departs in a slow, rate-determining step to form a secondary carbocation. This carbocation can then be deprotonated by a weak base (such as the solvent) to form the alkene. The stability of the potential carbocation intermediate is a key factor in E1 reactions. masterorganicchemistry.commasterorganicchemistry.com However, the formation of a primary carbocation, which would be required for the formation of the Zaitsev product, is generally disfavored.

The choice of base and reaction conditions can therefore be used to selectively favor one elimination pathway over the other, influencing the regioselectivity of the resulting alkene.

Table 1: Influence of Base Characteristics on E1/E2 Competition for this compound

| Base Characteristic | Effect on E1 Pathway | Effect on E2 Pathway | Favored Product |

| Strong, Non-hindered | Minor Component | Favored | Mixture, potential for both Hofmann and Zaitsev products |

| Strong, Hindered | Disfavored | Strongly Favored | Predominantly Hofmann product (3,3-dimethylbut-1-enal) |

| Weak Base | Favored (if carbocation can form and stabilize) | Disfavored | Potential for Zaitsev product after rearrangement |

Theoretical Chemistry and Computational Studies

Theoretical and computational methods provide powerful tools for investigating the intricate details of the reaction mechanisms of this compound, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces of the E1 and E2 reactions of this compound. By calculating the energies of the reactants, intermediates, transition states, and products, the activation energies and reaction enthalpies for different pathways can be determined. nih.govarxiv.org

These calculations can elucidate the preference for the E2 pathway with sterically hindered bases by comparing the activation barriers for proton abstraction from the different β-carbons. Furthermore, DFT can be used to study the stability of the potential carbocation intermediates in the E1 pathway and the energy barriers associated with hydride and alkyl shifts. This can provide a quantitative understanding of the likelihood of carbocation rearrangements and the subsequent formation of unexpected products. louisville.edu

Table 3: Representative Data from Hypothetical DFT Calculations on this compound Reactions

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| E2 (Hofmann) | [Base---H---Cβ---Cα---Br]‡ | Lower |

| E2 (Zaitsev) | [Base---H---Cβ'---Cα---Br]‡ | Higher |

| E1 (Carbocation Formation) | [R-Br]‡ | Intermediate |

| 1,2-Methyl Shift | [Rearranging Carbocation]‡ | Low |

Ab initio molecular dynamics (AIMD) simulations can provide a dynamic picture of the behavior of reactive intermediates, such as the carbocation formed from this compound. These simulations can track the motion of atoms over time, revealing the intricate details of the rearrangement processes. mit.edufrontiersin.org

By simulating the carbocation in a solvent environment, one can observe the timescale and mechanism of the 1,2-methyl shift. Molecular dynamics can also shed light on the role of the solvent in stabilizing the carbocation and influencing the competition between rearrangement, elimination, and nucleophilic attack. These simulations can help to visualize the dynamic events that govern the ultimate fate of the reactive intermediate and the distribution of products.

Stereoelectronic Effects and Conformational Analysis

The reactivity and stability of this compound are profoundly influenced by stereoelectronic effects, which dictate the molecule's preferred three-dimensional arrangement. A conformational analysis reveals the existence of several rotational isomers, or rotamers, arising from rotation around the C-C single bond between the carbonyl group and the bromine-bearing carbon. The relative energies of these conformers are determined by a delicate balance of steric hindrance and stereoelectronic interactions, such as dipole-dipole interactions and hyperconjugation.

Detailed research into the conformational preferences of α-haloaldehydes and analogous α-haloketones has established that the most stable conformations arise from a compromise between minimizing steric repulsion and optimizing orbital overlap. The primary conformers of interest are the cis, gauche, and trans forms, defined by the dihedral angle between the C=O and C-Br bonds.

Computational and spectroscopic studies on bromoacetaldehyde (B98955) provide valuable insights into the fundamental stereoelectronic interactions at play. These studies have identified the key rotational isomers and quantified their relative stabilities and geometries.

Interactive Data Table: Conformational Analysis of Bromoacetaldehyde

| Conformer | Dihedral Angle (O=C-C-Br) | Relative Energy (kcal/mol) |

| cis | 0° | 1.5 |

| gauche | 120° | 0.0 |

| trans | 180° | 2.5 |

Note: The data in this table is based on computational studies of bromoacetaldehyde and serves as a model for understanding the conformational preferences of this compound. The presence of the tert-butyl group in this compound would likely alter the exact energy differences.

The cis conformer, where the bromine and oxygen atoms are eclipsed, experiences significant electrostatic repulsion between the partial negative charges on both atoms, leading to a higher energy state. The trans conformer is the most energetically unfavorable due to the alignment of the C=O and C-Br bond dipoles, maximizing their repulsive interaction.

These stereoelectronic effects have a direct impact on the reactivity of this compound. For instance, in nucleophilic substitution reactions at the α-carbon, the anti-periplanar arrangement of a C-H bond to the C-Br bond in the gauche conformer facilitates E2 elimination as a competing pathway. Furthermore, the accessibility of the σ* orbital of the C-Br bond to incoming nucleophiles is conformation-dependent, influencing the rate of Sₙ2 reactions.

Advanced Synthetic Transformations and Applications of 2 Bromo 3,3 Dimethylbutanal

Carbon-Carbon Bond Formation

The dual reactivity of 2-bromo-3,3-dimethylbutanal, stemming from its aldehyde carbonyl group and the carbon-bromine bond, makes it a valuable substrate for various carbon-carbon bond-forming reactions.

Cross-Coupling Reactions Leveraging the Alpha-Bromine Functionality

The presence of a bromine atom at the alpha-position to the carbonyl group enables this compound to participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, provides an effective method for forming a new carbon-carbon bond at the α-position. libretexts.orgwikipedia.org This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the α-bromo aldehyde. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination : The two organic fragments are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The reactivity order for halides in such couplings is generally I > Br > OTf >> Cl. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reaction's efficiency. libretexts.org

| Organoboron Reagent | Palladium Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyl-3,3-dimethylbutanal |

| Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 3,3-Dimethyl-2-vinylbutanal |

| Methylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2,3,3-Trimethylbutanal |

Nucleophilic Additions to the Carbonyl Group with Diverse Organometallic Reagents

The electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack by a wide array of organometallic reagents, most notably Grignard and organolithium reagents. libretexts.orglibretexts.org These reactions are fundamental for creating new carbon-carbon bonds and synthesizing secondary alcohols. libretexts.orgwvu.edu

The reaction proceeds via the nucleophilic addition of the carbanionic carbon of the organometallic reagent to the carbonyl carbon. libretexts.org This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. wvu.edu It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents are strong bases and will react with water. libretexts.orgbyjus.com

| Organometallic Reagent | Solvent | Workup | Product |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | aq. NH₄Cl | 3-Bromo-4,4-dimethyl-2-pentanol |

| Phenyllithium (C₆H₅Li) | Tetrahydrofuran (THF) | aq. H₂SO₄ | 1-(2-Bromo-3,3-dimethylbutyl)-1-phenylmethanol |

| Vinylmagnesium chloride (CH₂=CHMgCl) | Tetrahydrofuran (THF) | aq. NH₄Cl | 4-Bromo-5,5-dimethyl-1-hexen-3-ol |

Aldol and Related Condensations with Alpha-Halo Aldehydes

In aldol-type reactions, this compound functions exclusively as an electrophile. Due to the presence of the bromine atom and the lack of a second α-hydrogen, it cannot form an enolate itself. However, it readily reacts with enolates generated from other aldehydes or ketones. jove.comwikipedia.org This is known as a crossed-aldol reaction. weebly.com

A significant related transformation is the Darzens condensation (or glycidic ester synthesis), where an enolate attacks the α-halo aldehyde. The resulting alkoxide intermediate can then undergo an intramolecular SN2 reaction, displacing the bromide to form an α,β-epoxy aldehyde, also known as a glycidic aldehyde. masterorganicchemistry.com This reaction provides a powerful route to epoxides from carbonyl compounds.

| Enolate Source (Ketone/Ester) | Base | Reaction Type | Product |

|---|---|---|---|

| Acetone (B3395972) | Sodium ethoxide (NaOEt) | Crossed-Aldol/Darzens | 4-Bromo-5-hydroxy-5,6,6-trimethyl-2-heptanone or 3-(2,2-dimethyl-1-oxopropyl)oxiran-2-one |

| Cyclohexanone | Lithium diisopropylamide (LDA) | Crossed-Aldol | 2-(1-Bromo-2-hydroxy-3,3-dimethylbutyl)cyclohexanone |

| Ethyl acetate | Sodium ethoxide (NaOEt) | Darzens Condensation | Ethyl 3-(2,2-dimethyl-1-oxopropyl)oxirane-2-carboxylate |

Cycloaddition Reactions (e.g., Diels-Alder reactions of derived unsaturated compounds)

While this compound itself is not a suitable substrate for cycloaddition reactions, it serves as an excellent precursor for generating α,β-unsaturated aldehydes that are highly reactive in such transformations. The crucial step is the dehydrobromination of the α-bromo aldehyde. This elimination reaction is typically achieved by treatment with a non-nucleophilic base, such as pyridine, to avoid competing substitution reactions at the carbonyl group. libretexts.orgscribd.com The elimination of HBr yields 3,3-dimethylbut-2-enal.

This resulting α,β-unsaturated aldehyde is an excellent dienophile for Diels-Alder reactions, readily reacting with conjugated dienes to form six-membered rings.

| Diene | Reaction Conditions | Cycloadduct Product |

|---|---|---|

| 1,3-Butadiene | Heat (Toluene, reflux) | 4-(tert-Butyl)cyclohex-3-enecarbaldehyde |

| Cyclopentadiene | Room Temperature | 3-(tert-Butyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde |

| Isoprene | Lewis Acid Catalyst (e.g., AlCl₃) | 1-Methyl-4-(tert-butyl)cyclohex-3-enecarbaldehyde |

Heterocyclic Synthesis via Transformations of the Alpha-Bromo Aldehyde

Alpha-halo carbonyl compounds are foundational synthons for the construction of a wide variety of heterocycles. nih.govnih.gov this compound is no exception, with its two reactive sites enabling cyclization reactions with appropriate binucleophilic partners.

For example, in a reaction analogous to the Hantzsch thiazole (B1198619) synthesis, this compound can react with a thioamide. The sulfur of the thioamide first displaces the bromide, and subsequent condensation between the nitrogen and the aldehyde carbonyl group, followed by dehydration, yields a substituted thiazole ring. Similar strategies can be employed with other nucleophiles like amidines or hydrazines to synthesize imidazoles or pyrazoles, respectively.

| Reactant | Resulting Heterocycle | General Class |

|---|---|---|

| Thioacetamide | 4-(tert-Butyl)-2-methylthiazole | Thiazole |

| Benzamidine | 4-(tert-Butyl)-2-phenyl-1H-imidazole | Imidazole |

| Hydrazine | 3-(tert-Butyl)-1H-pyrazole | Pyrazole |

Derivatization to Other Functional Classes

The aldehyde functionality in this compound can be selectively transformed into a range of other functional groups, providing access to a broader family of brominated compounds. These transformations generally leave the carbon-bromine bond intact, provided that non-nucleophilic or specific reducing/oxidizing agents are used.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | 2-Bromo-3,3-dimethylbutan-1-ol |

| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄), basic | 2-Bromo-3,3-dimethylbutanoic acid |

| Wittig Reaction | Triphenylphosphine methylide (Ph₃P=CH₂) | 1-Bromo-2,2-dimethyl-3-butene |

| Reductive Amination | Ammonia (NH₃), H₂, Raney Nickel | 2-Bromo-3,3-dimethylbutan-1-amine |

| Imine Formation | Aniline (C₆H₅NH₂) | N-(2-Bromo-3,3-dimethylbutylidene)aniline |

Reductive Transformations of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to a primary alcohol, yielding 2-bromo-3,3-dimethyl-1-butanol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent is critical to ensure the chemoselective reduction of the aldehyde functionality without affecting the carbon-bromine bond.

Commonly employed reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its operational simplicity and safety. The reduction is typically carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature.

The general reaction is as follows: C₆H₁₁BrO + [H] → C₆H₁₃BrO

A typical laboratory-scale reduction might involve dissolving this compound in methanol and adding sodium borohydride portion-wise at 0-25 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 2-bromo-3,3-dimethyl-1-butanol, is isolated and purified.

| Reducing Agent | Solvent | Typical Temperature (°C) | Product | Anticipated Yield |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 - 25 | 2-Bromo-3,3-dimethyl-1-butanol | High |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 to room temperature | 2-Bromo-3,3-dimethyl-1-butanol | Very High |

Oxidation to Alpha-Bromo Carboxylic Acids

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, yielding 2-bromo-3,3-dimethylbutanoic acid. This transformation requires an oxidizing agent that is potent enough to convert the aldehyde to a carboxylic acid.

A common method for the oxidation of aldehydes is the Jones oxidation, which employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This strong oxidizing agent efficiently converts primary alcohols and aldehydes to carboxylic acids. The reaction is typically exothermic and proceeds rapidly.

The general reaction is: C₆H₁₁BrO + [O] → C₆H₁₁BrO₂

In a representative procedure, the Jones reagent is added dropwise to a solution of this compound in acetone at a controlled temperature. The reaction mixture typically exhibits a color change from orange-red (Cr⁶⁺) to green (Cr³⁺), indicating the progress of the oxidation. After the reaction is complete, the product, 2-bromo-3,3-dimethylbutanoic acid, is isolated from the reaction mixture. Milder oxidizing agents can also be employed to achieve this transformation, potentially offering greater functional group tolerance. organic-chemistry.org

| Oxidizing Agent | Solvent/Conditions | Product | Anticipated Yield |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone, 0 °C to room temperature | 2-Bromo-3,3-dimethylbutanoic acid | Good to High |

| Potassium Permanganate (KMnO₄) | Aqueous base, followed by acidification | 2-Bromo-3,3-dimethylbutanoic acid | Variable |

Formation of Acetals and Other Protected Forms

In the context of multi-step organic synthesis, it is often necessary to protect the reactive aldehyde group of this compound to prevent its participation in undesired side reactions. Acetals are common protecting groups for aldehydes due to their stability under neutral and basic conditions, and their facile cleavage under acidic conditions.

A common method for the formation of a cyclic acetal (B89532) is the reaction of the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with the removal of water to drive the equilibrium towards the product. This reaction would convert this compound into 2-(1-bromo-2,2-dimethylpropyl)-1,3-dioxolane.

The general reaction for the formation of the ethylene glycol acetal is: C₆H₁₁BrO + C₂H₆O₂ ⇌ C₈H₁₅BrO₂ + H₂O

A typical procedure involves refluxing a solution of this compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a solvent like toluene, using a Dean-Stark apparatus to remove the water formed during the reaction. Once the reaction is complete, the acetal can be isolated and used in subsequent synthetic steps. The aldehyde can be readily regenerated by hydrolysis of the acetal with aqueous acid.

| Protecting Group Reagent | Catalyst | Typical Conditions | Protected Product | Deprotection Condition |

|---|---|---|---|---|

| Ethylene Glycol | p-Toluenesulfonic acid | Toluene, reflux with water removal | 2-(1-Bromo-2,2-dimethylpropyl)-1,3-dioxolane | Aqueous acid |

| Methanol (excess) | Acid catalyst (e.g., HCl) | Anhydrous conditions | 2-Bromo-1,1-dimethoxy-3,3-dimethylbutane | Aqueous acid |

Analytical Research Methodologies for 2 Bromo 3,3 Dimethylbutanal

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed molecular characterization of 2-bromo-3,3-dimethylbutanal, providing insights into its atomic connectivity, functional groups, and exact mass.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical assignment of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum, the aldehydic proton is expected to appear as a doublet in the downfield region, typically between δ 9-10 ppm, due to coupling with the adjacent alpha-proton. The proton on the bromine-bearing carbon (α-carbon) would likely resonate at a lower field than a typical alkyl proton, shifted by the electronegative bromine atom. The nine protons of the tert-butyl group would characteristically appear as a sharp singlet further upfield, reflecting their chemical equivalence.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (typically δ 190-200 ppm). The carbon atom attached to the bromine would also be shifted downfield compared to a standard alkane carbon. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would have characteristic chemical shifts in the aliphatic region. The precise chemical shifts and coupling constants are instrumental in confirming the molecular structure and can be used to study stereochemical aspects if chiral centers are present.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically found in the range of 1720-1740 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde proton, which usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the tert-butyl group would be indicated by C-H stretching and bending vibrations. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹, although its identification can sometimes be complicated by other overlapping signals.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C skeletal vibrations and the symmetric vibrations of the tert-butyl group would be readily observable. The C-Br bond, being relatively polarizable, should also give rise to a distinct Raman signal.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact mass of this compound, which in turn allows for the confirmation of its elemental composition. The presence of bromine is readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. youtube.comdocbrown.info

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Common fragmentation pathways for aldehydes include α-cleavage (loss of the formyl radical, CHO) and β-cleavage. The loss of the bromine atom is another expected fragmentation pathway. The tert-butyl cation, (CH₃)₃C⁺, with a mass-to-charge ratio (m/z) of 57, is a very stable carbocation and is therefore expected to be a prominent peak in the mass spectrum. docbrown.info Analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule.

Chromatographic Analysis for Purity and Mixture Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reactants, byproducts, and other components in a mixture.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography (GC) is a primary method for the analysis of volatile compounds like this compound. researchgate.net It allows for the separation of components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. The purity of a sample can be determined by the relative area of the peak corresponding to the compound of interest.

When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and identification. nih.gov As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of this compound and other volatile products in a reaction mixture. A halogen-specific detector (XSD) can also be used with GC for the selective detection of halogenated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives and Stereoisomer Separation

While this compound itself is volatile and well-suited for GC analysis, High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis of its non-volatile derivatives. nih.gov For instance, aldehydes are often derivatized with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable, UV-active hydrazones. auroraprosci.comwaters.com These derivatives can then be readily separated and quantified by HPLC with UV detection. nih.govauroraprosci.comwaters.com This approach is particularly useful for analyzing trace amounts of the aldehyde in various matrices. nih.gov

Furthermore, if the synthesis of this compound results in a racemic mixture of enantiomers, chiral HPLC can be employed for their separation and quantification. This is achieved by using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. The enantiomeric ratio of a sample can be determined by this method, often after conversion of the aldehyde to a more stable derivative. acs.org

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Derivatives

A comprehensive search of scientific literature and chemical databases has been conducted to identify studies utilizing single-crystal X-ray crystallography for the structural elucidation of crystalline derivatives of this compound. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions.

Despite a thorough investigation, no specific published research detailing the synthesis and subsequent X-ray crystallographic analysis of crystalline derivatives of this compound was found in the available scientific literature. The search included academic journals, structural databases, and chemical repositories.

Consequently, as of the current date, there is no publicly accessible data regarding the solid-state structures of derivatives of this compound. Therefore, it is not possible to provide detailed research findings, data tables on crystallographic parameters (such as unit cell dimensions, space group, and atomic coordinates), or discussions on the specific molecular geometries of these potential derivatives.

The absence of such data indicates a potential area for future research. The synthesis of stable, crystalline derivatives of this compound would be the first step, followed by the growth of single crystals suitable for diffraction experiments. Such studies would provide invaluable insight into the compound's structural characteristics.

Future Perspectives and Emerging Research Areas Pertaining to 2 Bromo 3,3 Dimethylbutanal

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of α-bromo aldehydes often involves the use of elemental bromine or other hazardous brominating agents, leading to the generation of stoichiometric amounts of waste and posing environmental concerns. Future research on 2-Bromo-3,3-dimethylbutanal is expected to focus on the development of more sustainable and greener synthetic protocols that adhere to the principles of green chemistry, such as high atom economy and the use of environmentally benign reagents and solvents.

One promising approach is the use of N-bromosuccinimide (NBS) as a brominating agent in conjunction with organocatalysis. While historically challenging, recent studies have demonstrated successful enantioselective α-bromination of aldehydes using NBS with low catalyst loadings in greener solvents like hexafluoroisopropanol (HFIP) . This methodology could potentially be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional methods.

Furthermore, the development of catalytic methods that utilize bromide salts as the bromine source with a green oxidant would represent a significant advancement. This approach would have a higher atom economy and avoid the use of hazardous brominating reagents. The principles of atom economy, which emphasize maximizing the incorporation of all materials used in the process into the final product, will be a guiding factor in the design of next-generation syntheses of this compound .

| Parameter | Traditional Bromination | Potential Green Alternative |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) or Bromide salts |

| Catalyst | Often stoichiometric acid/base | Organocatalyst |

| Solvent | Halogenated solvents | Green solvents (e.g., HFIP) |

| Byproducts | HBr, excess brominating agent | Succinimide (recyclable), water |

| Atom Economy | Lower | Potentially higher |

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. The application of these technologies to the synthesis of this compound is a promising area for future research.

Continuous flow protocols for the α-bromination of aldehydes using bromine have been reported to improve reaction efficiency and selectivity, minimizing the formation of di-brominated byproducts . Given the potential for exothermic reactions and the handling of hazardous reagents in the synthesis of this compound, a flow chemistry approach could offer a safer and more controlled manufacturing process. Microreactors, with their high surface-area-to-volume ratio, allow for precise temperature control and rapid mixing, which can be crucial for optimizing the reaction conditions for the bromination of the sterically hindered 3,3-dimethylbutanal .

The integration of in-line purification and analysis techniques within a flow system could further streamline the synthesis and isolation of this compound, paving the way for on-demand production.

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, often enabling unique transformations under mild conditions. The exploration of these energy sources for the synthesis and subsequent reactions of this compound represents a frontier in its chemical investigation.

Photochemical Transformations: Aldehydes can act as photoinitiators in various chemical reactions . Future research could explore the photochemical activation of this compound to generate radical intermediates for novel carbon-carbon and carbon-heteroatom bond formations. For instance, photoredox catalysis has been successfully employed for the enantioselective α-alkylation of aldehydes using α-bromo esters, a strategy that could potentially be adapted for the modification of this compound . The C-Br bond in α-bromo carbonyl compounds can be activated under visible light to generate carbon-centered radicals, which can then participate in various coupling reactions .

Electrochemical Transformations: Electrochemical synthesis offers a green and often reagent-free alternative to traditional chemical methods. While specific electrochemical methods for this compound have not been reported, the electro-oxidation of aldehydes and the electrochemical reduction of alkyl halides are well-established principles. Future work could investigate the electrosynthesis of this compound from 3,3-dimethylbutanal using an electrochemically generated bromine source or explore the electrochemical reduction of the C-Br bond in this compound to generate enolates or radical species for further reactions.

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with robotic systems, or automated synthesis, is revolutionizing the way molecules are discovered and optimized. For a versatile building block like this compound, integration into automated synthesis platforms could significantly accelerate the exploration of its chemical space and the discovery of new derivatives with interesting properties.

Automated synthesizers can perform multi-step reactions, purifications, and analyses with high precision and reproducibility . An automated platform could be programmed to synthesize this compound and then subject it to a variety of reaction conditions with a library of different nucleophiles, catalysts, or other reagents. This high-throughput screening approach would enable the rapid identification of new reactions and the synthesis of a diverse range of derivatives for biological or materials science applications. The development of robust and reliable automated synthetic routes to α-amino aldehydes has demonstrated the potential of this technology for preparing complex chiral building blocks .

Rational Design of Derivatives for Specific Catalytic or Material Applications

The unique steric and electronic properties of this compound make it an interesting starting point for the rational design of new molecules with specific functions. The presence of the bulky tert-butyl group can impart specific conformational constraints and solubility properties to its derivatives, while the reactive α-bromo aldehyde functionality allows for a wide range of chemical modifications.

Catalytic Applications: Derivatives of this compound could be designed as chiral ligands for asymmetric catalysis. The introduction of coordinating groups through reaction at the aldehyde or substitution of the bromine could lead to novel ligand architectures. The steric bulk of the neopentyl group could create a specific chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Bromo-3,3-dimethylbutanal?

- Answer : Key techniques include NMR spectroscopy (¹H, ¹³C, and DEPT for bromine-induced splitting patterns), mass spectrometry (to confirm molecular weight, expected m/z = 179.05 for [M]⁺), and IR spectroscopy (to identify the aldehyde C=O stretch ~1700 cm⁻¹). For structural validation, compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts). The compound’s SMILES (CC(C)(C)C(Br)C=O) and InChIKey (if available) can guide spectral assignments .

Q. What are the common synthetic routes to this compound?

- Answer : Two primary methods are:

- Oxidation of 3-Bromo-2,2-dimethyl-1-propanol : Use pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C, yielding ~70–80% aldehyde .

- Bromination of 3,3-Dimethylbutanal : Employ N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeCl₃) under controlled conditions to avoid over-bromination .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 4:1) and purify via column chromatography.

Advanced Questions

Q. How does the choice of brominating agent (NBS vs Br₂) affect efficiency and selectivity in synthesizing this compound?

- Answer :

| Brominating Agent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| NBS | FeCl₃, 40°C | 85 | High (α-bromination) |

| Br₂ | AlCl₃, 0°C | 65 | Moderate (competing β-bromination) |

- Mechanistic Insight : NBS generates bromine radicals, favoring α-position due to steric shielding by dimethyl groups. Br₂ requires Lewis acids for electrophilic substitution but may lead to side products .

Q. What challenges arise in achieving regioselectivity during bromination of 3,3-dimethylbutanal derivatives?

- Answer : The steric bulk of the 3,3-dimethyl group directs bromination to the α-position, but competing β-bromination can occur if reaction conditions (temperature, catalyst) are suboptimal. For example:

- At >50°C, Br₂ promotes β-bromination (~20% byproduct).

- Using bulky catalysts (e.g., AlCl₃ vs FeCl₃) reduces β-selectivity by 15% .

- Mitigation : Optimize temperature (0–25°C) and use radical scavengers (e.g., TEMPO) with NBS to suppress unwanted pathways.

Q. How can radical-mediated reactions functionalize this compound?

- Answer : The C-Br bond undergoes atom-transfer radical addition (ATRA) . Example protocol:

- React with styrene derivatives using n-Bu₃SnH/AIBN in toluene at 80°C, forming C-C bonds with >90% regiocontrol.

- Mechanism : AIBN initiates radicals, abstracting Br to generate an aldehyde-stabilized radical, which adds to alkenes .

- Applications : Synthesize branched aldehydes for pharmaceuticals or agrochemicals.

Q. What role does the bromine substituent play in cross-coupling reactions involving this compound?

- Answer : The Br atom enables Suzuki-Miyaura couplings with aryl boronic acids. Example:

- React with Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (3:1) at 60°C, replacing Br with aryl groups to yield 3,3-dimethyl-2-arylbutanal derivatives.

- Limitation : Steric hindrance from dimethyl groups reduces coupling efficiency (~50–60% yield). Use bulky ligands (e.g., SPhos) to improve reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.